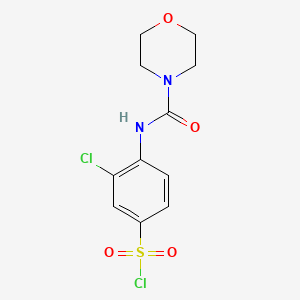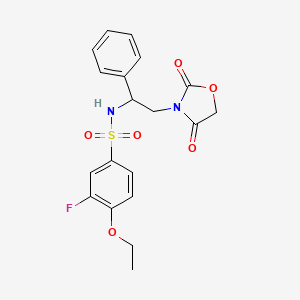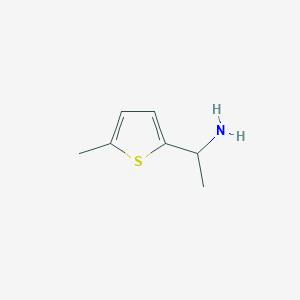
1-(5-Methylthiophen-2-yl)ethan-1-amine
Vue d'ensemble
Description
“1-(5-Methylthiophen-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H11NS . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(5-Methylthiophen-2-yl)ethan-1-amine” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to an ethan-1-amine group via a methyl group . The InChI code for this compound is 1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 .Physical And Chemical Properties Analysis
“1-(5-Methylthiophen-2-yl)ethan-1-amine” is a liquid at room temperature . Its molecular weight is 141.24 .Applications De Recherche Scientifique
Environmental Toxicology and Remediation
Research into chlorinated solvents and their impact on health and the environment has led to studies on the toxicological effects and potential remediation strategies for these compounds. Studies have explored the adverse health effects associated with occupational exposure to chlorinated solvents, including neurotoxicity and carcinogenicity, underscoring the need for effective remediation and exposure control practices (Ruder, 2006).
Chemical Synthesis and Catalysis
The development of efficient synthetic routes and catalytic processes is fundamental to chemical research. For instance, transition-metal-catalyzed reductive amination processes have been reviewed, highlighting advancements in the synthesis of amines, an essential functional group in pharmaceuticals and agrochemicals (Irrgang & Kempe, 2020). Additionally, research on the rearrangement of beta-amino alcohols through aziridinium intermediates provides insights into the synthesis of amines and the influence of various factors on product distribution (Métro et al., 2010).
Advanced Materials
Amine-functionalized metal–organic frameworks (MOFs) represent a rapidly growing area of research, with applications ranging from gas storage and separation to catalysis. The incorporation of amino functionalities into MOFs enhances their interaction with specific molecules, such as CO2, making them promising materials for carbon capture and environmental remediation (Lin et al., 2016).
Food Safety and Quality
The presence of biogenic amines in food and beverages, such as wine, can pose health risks. Molecular methods for detecting biogenic amine-producing bacteria offer a way to prevent the accumulation of these compounds, ensuring the safety and quality of food products (Landete et al., 2011).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(5-methylthiophen-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYMUAFGSPBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylthiophen-2-yl)ethan-1-amine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

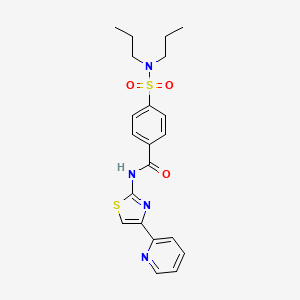

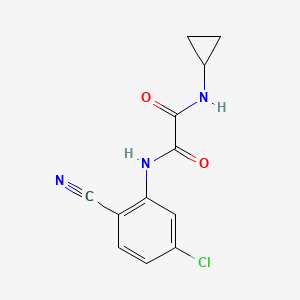
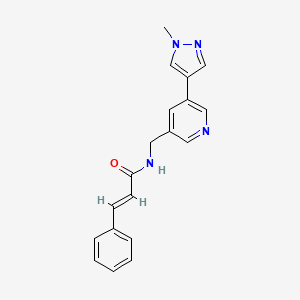
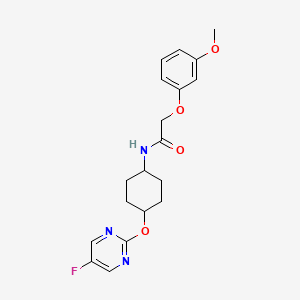
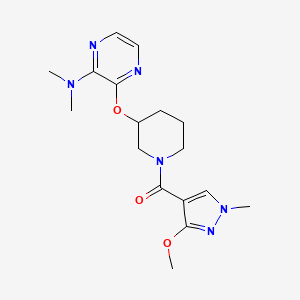
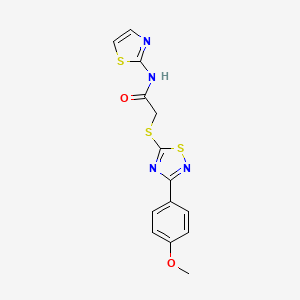
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)
![Ethyl 1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2564200.png)
![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2564202.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2564203.png)
